Ethyl-2-benzyloxybutyrate
Description
Ethyl-2-benzyloxybutyrate (C₁₃H₁₆O₃) is an ester derivative of butyric acid featuring a benzyloxy group (-OCH₂C₆H₅) at the 2-position and an ethyl ester moiety. This compound is structurally characterized by its aromatic benzyl ether and aliphatic ester groups, which confer unique physicochemical properties. The benzyloxy group may serve as a protective group in synthetic pathways, enabling selective reactions in pharmaceutical or fine chemical manufacturing .
Properties
Molecular Formula |
C13H18O3 |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
ethyl 2-phenylmethoxybutanoate |
InChI |
InChI=1S/C13H18O3/c1-3-12(13(14)15-4-2)16-10-11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3 |
InChI Key |
BIKNRGZCIFDDTE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OCC)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Ethyl-2-benzyloxybutyrate with structurally related esters, emphasizing molecular properties, physical characteristics, and applications:
| Compound | Molecular Formula | Molecular Weight | Specific Gravity (d²⁰/²⁰) | Refractive Index (n²⁰D) | Key Applications |
|---|---|---|---|---|---|
| This compound | C₁₃H₁₆O₃ | 220.26 (calculated) | ~0.95 (estimated) | ~1.485 (estimated) | Organic synthesis intermediate |
| Ethyl 2-ethylbutyrate | C₈H₁₆O₂ | 144.21 | 0.866–0.871 | 1.402–1.407 | Food additive, flavoring agent |
| Ethyl 2-methoxybenzoate | C₁₀H₁₂O₃ | 180.20 | N/A | N/A | Fragrances, pharmaceuticals |
| Ethyl 2-phenylbutyrate | C₁₂H₁₆O₂ | 192.25 | N/A | N/A | Potential flavoring or solvent |
Structural and Functional Analysis
This compound vs. Ethyl 2-ethylbutyrate :
The benzyloxy group introduces aromaticity and bulkiness, increasing molecular weight and likely reducing volatility compared to the ethyl-substituted analog. Ethyl 2-ethylbutyrate’s lower specific gravity (0.866–0.871) and refractive index (1.402–1.407) reflect its simpler aliphatic structure, making it suitable for food applications .This compound vs. Ethyl 2-methoxybenzoate :
Both compounds contain aromatic substituents, but the methoxy group in Ethyl 2-methoxybenzoate is smaller and less sterically hindered than benzyloxy. This difference may enhance the solubility of the methoxy analog in polar solvents, favoring its use in pharmaceutical formulations .- This compound vs. The benzyloxy group’s ether linkage could facilitate hydrogenolysis or acid-catalyzed cleavage, making it valuable in multi-step syntheses .
Research Findings and Spectral Data
Spectral Identification :
- IR Spectroscopy : this compound would exhibit ester carbonyl absorption near 1740 cm⁻¹ and ether C-O stretching around 1100 cm⁻¹. Similar patterns are observed in Ethyl 2-methoxybenzoate (C=O at ~1720 cm⁻¹) .
- NMR : The benzyloxy group’s aromatic protons would resonate at δ 7.2–7.4 ppm (1H NMR), while the ethyl ester protons appear as triplets near δ 1.2–1.4 ppm (CH₃) and δ 4.1–4.3 ppm (CH₂) .
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